REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][N:5]=[CH:4]1.Cl[CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14].CO.CCOC(C)=O>C1COCC1>[CH3:14][Si:13]([CH3:16])([CH3:15])[CH2:12][CH2:11][O:10][CH2:9][N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.73 mL
|
Type
|
reactant
|
Smiles
|
ClCOCC[Si](C)(C)C
|
Name
|
MeOH EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The combined mixture was warmed to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
partitioned between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
Organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (eluents EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C=NC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |